2,2-Dimethyl-propanoyloxymethyl carbonochloridate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-propanoyloxymethyl carbonochloridate typically involves the reaction of pivalic acid with phosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Pivalic acid} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-propanoyloxymethyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form pivalic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which can replace the chlorocarbonyl group.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Major Products Formed:
Substituted Products: Depending on the nucleophile used, various substituted esters or amides can be formed.
Hydrolysis Products: Pivalic acid and hydrochloric acid.
Scientific Research Applications
2,2-Dimethyl-propanoyloxymethyl carbonochloridate is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of antibacterial agents such as Cefcapene Pivoxil.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-propanoyloxymethyl carbonochloridate involves its reactivity as an acylating agent. It can transfer its acyl group to nucleophiles, forming esters or amides. This reactivity is utilized in the synthesis of various pharmaceuticals, where it acts as a protecting group or an intermediate .
Comparison with Similar Compounds
2,2-Dimethyl-propanoic acid: Shares the pivaloyl group but lacks the chlorocarbonyl functionality.
Methyl pivalate: An ester of pivalic acid, similar in structure but with a methoxy group instead of a chlorocarbonyl group.
Uniqueness: 2,2-Dimethyl-propanoyloxymethyl carbonochloridate is unique due to its dual functionality as both an ester and an acyl chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
carbonochloridoyloxymethyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-7(2,3)5(9)11-4-12-6(8)10/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOIGCMLEMFBBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133217-74-0 |
Source
|
Record name | 2,2-dimethyl-propanoyloxymethyl carbonochloridate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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